Kinetic Inactivation Parameters of C4H: Piperonylic Acid vs. Natural Substrate
Piperonylic acid acts as a potent, mechanism-based inactivator of trans-cinnamate 4-hydroxylase (C4H, CYP73A1), not merely a competitive inhibitor. Its inactivation kinetics are characterized by a KI of 17 μM and a kinact of 0.064 min⁻¹ [1]. This compares to the natural substrate, trans-cinnamic acid, which undergoes catalytic turnover. The irreversible nature of the inactivation distinguishes piperonylic acid from reversible substrate mimics.
| Evidence Dimension | Mechanism-based inactivation kinetics (KI, kinact) |
|---|---|
| Target Compound Data | KI = 17 μM, kinact = 0.064 min⁻¹ |
| Comparator Or Baseline | trans-cinnamic acid (natural substrate) |
| Quantified Difference | Mechanism-based inactivation vs. catalytic turnover; 17 μM binding affinity leading to irreversible loss of enzyme activity. |
| Conditions | In vitro assay using yeast-expressed CYP73A1, requiring NADPH, time-dependent and saturable. |
Why This Matters
These quantitative parameters are essential for researchers to design experiments with precise control over phenylpropanoid flux, knowing the exact concentration and time required to inactivate the target enzyme.
- [1] Schalk M, Cabello-Hurtado F, Pierrel MA, Atanassova R, Saindrenan P, Werck-Reichhart D. Piperonylic acid, a selective, mechanism-based inactivator of the trans-cinnamate 4-hydroxylase: A new tool to control the flux of metabolites in the phenylpropanoid pathway. Plant Physiol. 1998;118(1):209-218. View Source
